Technical Guide: 1-Bromo-3,5-dichlorobenzene (CAS No. 19752-55-7)
Technical Guide: 1-Bromo-3,5-dichlorobenzene (CAS No. 19752-55-7)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-Bromo-3,5-dichlorobenzene, a key chemical intermediate. It covers its physicochemical properties, spectroscopic data, synthesis protocols, and critical applications in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Core Compound Information
1-Bromo-3,5-dichlorobenzene is a halogenated aromatic compound widely utilized as a building block in organic chemistry. Its structure, featuring a reactive bromine atom and two deactivating chlorine atoms on a benzene (B151609) ring, makes it a versatile substrate for a variety of cross-coupling reactions.
CAS Number: 19752-55-7[1]
Physicochemical and Spectroscopic Data
The quantitative properties of 1-Bromo-3,5-dichlorobenzene are summarized in the tables below. This data is essential for reaction planning, safety assessment, and quality control.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 19752-55-7 | [1] |
| Molecular Formula | C₆H₃BrCl₂ | [2] |
| Molecular Weight | 225.89 g/mol | [2] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | 73-75 °C | [1] |
| Boiling Point | 232 °C (at 757 mmHg) | [1] |
| IUPAC Name | 1-bromo-3,5-dichlorobenzene | [2] |
| Synonyms | 3,5-Dichlorobromobenzene | [2] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Identifiers / Data Source |
| ¹H NMR | Sigma-Aldrich Co. LLC. (via PubChem)[2] |
| ¹³C NMR | W. Robien, Inst. of Org. Chem., Univ. of Vienna (via PubChem)[2] |
| Mass Spectrum | NIST (via PubChem)[2] |
| IR Spectrum | Coblentz Society (via NIST) |
Synthesis Methodologies
The synthesis of 1-Bromo-3,5-dichlorobenzene can be achieved via multiple routes. Below are detailed protocols for two established methods suitable for laboratory and industrial-scale production.
Synthesis via Isomerization of Monobromodichlorobenzenes
This industrial process produces 1-Bromo-3,5-dichlorobenzene in high yield through the catalyzed isomerization of other monobromodichlorobenzene isomers.
Workflow Diagram: Synthesis via Isomerization
Caption: Workflow for the synthesis of 1-Bromo-3,5-dichlorobenzene via isomerization.
Experimental Protocol:
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Bromination: Charge a suitable reactor with a dichlorobenzene isomer (ortho, meta, or para) or a mixture thereof. Add an aluminum halide catalyst (e.g., AlCl₃, AlBr₃) at a mole ratio of 0.001 to 0.1 relative to the halobenzenes. Introduce bromine (Br₂) to the mixture at a temperature between 0°C and 80°C.
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Isomerization: After the initial bromination, add more aluminum halide catalyst to achieve a mole ratio of 0.02 to 1. Heat the reaction mixture to between 80°C and 180°C. Maintain this temperature for 0.5 to 15 hours to facilitate the isomerization of the monobromodichlorobenzene mixture to the desired 1-bromo-3,5-dichloro isomer.
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Work-up: Cool the reaction mixture and wash it with water or a dilute acid (e.g., HCl) to quench the catalyst.
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Isolation: Cool the resulting organic oil to room temperature or below to induce crystallization of 1-Bromo-3,5-dichlorobenzene.
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Purification: Collect the solid product by filtration. The filtrate, containing other isomers and halobenzenes, can be recycled back into the isomerization step. The solid product can be further purified by recrystallization if necessary.
Synthesis from Acetanilide (B955)
This multi-step laboratory synthesis provides a more controlled route to the target compound.
Workflow Diagram: Synthesis from Acetanilide
Caption: Multi-step synthesis of 1-Bromo-3,5-dichlorobenzene starting from acetanilide.
Experimental Protocol:
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Chlorination: Dissolve acetanilide in 40-70% aqueous sulfuric acid. While maintaining the temperature below 35°C, introduce chlorine gas (Cl₂) until the reaction is complete, forming dichlorophenyl acetamide.
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Deacetylation: Heat the reaction mixture to a temperature above 75°C (up to 150°C) to hydrolyze the amide, yielding dichloroaniline.
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Bromination: Add bromine (Br₂) to the reaction mixture while maintaining a temperature between 60°C and 120°C to produce monobromodichloroaniline.
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Deamination (Sandmeyer-type reaction): Eliminate the amino group from the monobromodichloroaniline intermediate. This typically involves diazotization with sodium nitrite (B80452) in an acidic solution, followed by reduction of the diazonium salt (e.g., with hypophosphorous acid or by heating in ethanol) to yield the final product, 1-Bromo-3,5-dichlorobenzene. The crude product is then isolated and purified, typically by recrystallization.
Applications in Drug Development & Organic Synthesis
1-Bromo-3,5-dichlorobenzene is a valuable precursor for synthesizing more complex molecules due to its amenability to palladium-catalyzed cross-coupling reactions. The bromine atom serves as a highly reactive site for forming new carbon-carbon and carbon-nitrogen bonds.
Reaction Pathways Diagram
Caption: Key cross-coupling reactions utilizing 1-Bromo-3,5-dichlorobenzene.
Suzuki-Miyaura Coupling
The Suzuki reaction is a versatile method for forming C(sp²)-C(sp²) bonds, essential for synthesizing biaryl structures found in many pharmaceuticals.
Experimental Protocol (General):
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Reaction Setup: In a round-bottom flask or Schlenk tube under an inert atmosphere (e.g., Argon), combine 1-Bromo-3,5-dichlorobenzene (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).
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Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand.
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Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene (B28343), 1,4-dioxane (B91453), or THF) and an aqueous solution of the base.
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Reaction: Heat the mixture with stirring (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
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Work-up and Purification: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.[3]
Buchwald-Hartwig Amination
This reaction is a powerful tool for constructing C-N bonds, enabling the synthesis of aryl amines, which are prevalent in drug molecules.
Experimental Protocol (General):
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Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add 1-Bromo-3,5-dichlorobenzene (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos; 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or K₃PO₄; 1.4-2.0 equiv).[4][5]
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Reagent Addition: Add the primary or secondary amine (1.2-1.5 equiv) followed by an anhydrous solvent such as toluene or 1,4-dioxane via syringe.[4]
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Reaction: Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction by TLC or GC-MS.
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Work-up and Purification: After cooling, dilute the mixture with an appropriate organic solvent and water. Separate the organic layer, extract the aqueous phase, and wash the combined organic layers with brine. Dry, concentrate, and purify the product by column chromatography.[4]

